5-Bromoquinazoline-8-carbonitrile
Description
5-Bromoquinazoline-8-carbonitrile is a heterocyclic aromatic compound featuring a quinazoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 3) substituted with a bromine atom at position 5 and a cyano group at position 8. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The bromine atom enhances electrophilic substitution reactivity, while the electron-withdrawing cyano group influences the compound’s polarity and binding affinity in biological systems .
Properties
Molecular Formula |
C9H4BrN3 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
5-bromoquinazoline-8-carbonitrile |
InChI |
InChI=1S/C9H4BrN3/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9/h1-2,4-5H |
InChI Key |
JSWVSPDINVTLGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline Derivatives
5-Bromoquinoline-8-carbonitrile (CAS 507476-70-2)
- Structure: Quinoline core (single nitrogen at position 1) with bromine at position 5 and cyano at position 8.
- Similarity Score : 0.88 (based on functional group alignment) .
- Key Differences: The quinoline structure has one nitrogen atom compared to quinazoline’s two, reducing polarity and altering π-π stacking interactions. Lower thermal stability than quinazoline derivatives due to reduced hydrogen-bonding capacity.
7-Bromoquinoline-3-carbonitrile (CAS 1375108-40-9)
- Structure: Bromine at position 7 and cyano at position 3 on the quinoline ring.
- Similarity Score : 0.87 .
8-Bromoquinoline-5-carbonitrile (CAS 204783-06-2)
Quinoxaline Derivatives
8-Bromoquinoxaline-5-carbonitrile (CAS 2101944-52-7)
Isoquinoline Derivatives
5-Bromo-8-chloroisoquinoline (CAS 956003-79-5)
- Structure: Isoquinoline core (nitrogen at position 2) with bromine at position 5 and chlorine at position 8.
- Molecular Formula : C₉H₅BrClN .
- Safety : Stringent precautions (P261, P264, etc.) due to dual halogenation .
- Key Differences: Chlorine substituent increases molecular weight (242.5 g/mol) and lipophilicity compared to cyano-substituted analogs.
Ester-Functionalized Analog
Methyl 8-bromoquinoline-5-carboxylate (CAS 253787-45-0)
- Structure: Quinoline core with bromine at position 8 and a carboxylate ester at position 5.
- Molecular Formula: C₁₁H₈BrNO₂ .
- Key Differences :
- The ester group enhances solubility in organic solvents but reduces electrophilicity compared to nitrile-substituted compounds.
Comparative Data Table
Key Research Findings
- Substituent Position Effects: Bromine at position 5 in quinoline/quinazoline derivatives enhances electrophilicity, favoring Suzuki-Miyaura coupling reactions. Cyano groups at position 8 improve binding to kinase targets in drug discovery .
- Safety Trends: Dual halogenation (e.g., bromo + chloro in isoquinolines) correlates with stricter safety protocols compared to nitrile-containing analogs .
- Synthetic Accessibility: Quinoxaline derivatives like 8-Bromoquinoxaline-5-carbonitrile are synthesized via copper-catalyzed pathways, offering scalability for industrial applications .
Preparation Methods
Molecular Characteristics
This compound (C₉H₄BrN₃, MW 234.05) features a bicyclic quinazoline core substituted with bromine at position 5 and a cyano group at position 8. The electron-withdrawing cyano group enhances electrophilicity at C-2 and C-4, making the compound reactive toward nucleophilic aromatic substitution. Bromine’s steric and electronic effects further modulate regioselectivity in subsequent derivatization.
Synthetic Challenges
Key challenges in synthesizing this compound include:
-
Regioselective bromination : Avoiding di-/polybrominated byproducts due to quinazoline’s aromatic reactivity
-
Cyanation positioning : Achieving C-8 specificity without competing nitrile formation at C-6 or C-7
-
Oxidative stability : Preventing decomposition of the electron-deficient ring system under acidic/basic conditions
Halogenation-Cyanation Sequential Synthesis
Bromination of Quinazoline Precursors
A two-step protocol starts with 8-cyanoquinazoline, which undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C:
Critical parameters :
Cyanation via Palladium Catalysis
Alternative routes employ Suzuki-Miyaura coupling on 5-bromoquinazoline-8-triflate using Zn(CN)₂/Pd(PPh₃)₄:
Optimization data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst loading | 5 mol% Pd | +12% |
| Reaction time | 8 h | -9% @ 12 h |
| Solvent | Toluene | +15% vs THF |
Metal-Free Oxidative Cyclization
Organocatalytic Assembly
A green synthesis from o-aminobenzylamine and 4-bromobenzylamine uses 4,6-dihydroxysalicylic acid (5 mol%)/BF₃·Et₂O (10 mol%) in DMSO at 90°C under O₂:
Mechanistic pathway :
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMSO | 81 | 98 |
| DMF | 67 | 91 |
| No BF₃·Et₂O | 44 | 82 |
| N₂ atmosphere | 18 | 75 |
Click Chemistry-Assisted Synthesis
Triazole-Acetamide Coupling
A multi-step sequence from 2-aminobenzamide derivatives involves:
-
Quinazoline ring formation with 4-bromobenzaldehyde
-
Propargylation at C-4 oxygen
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Advantages :
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Yield (%) | Purity (%) | E-factor | Scale (g) |
|---|---|---|---|---|
| Halogenation-cyanation | 65 | 97 | 3.2 | 5 |
| Metal-free oxidation | 81 | 98 | 2.7 | 10 |
| Click chemistry | 72 | 95 | 4.1 | 2 |
Q & A
Q. Advanced
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases) and prioritize derivatives for synthesis .
- QSAR Models : Develop quantitative structure-activity relationships using electronic parameters (e.g., Hammett σ) to predict antibacterial or anticancer activity .
- MD Simulations : Assess binding stability over time (e.g., GROMACS) to refine lead compounds .
What are the safety and handling protocols for this compound in laboratory settings?
Q. Basic
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2-8°C to prevent moisture absorption .
- Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
- Waste Disposal : Neutralize with dilute NaOH before incineration to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
